![molecular formula C9H15NO B13901344 [(1aS,6bR)-octahydrocyclopropa[a]pyrrolizin-6a-yl]methanol](/img/structure/B13901344.png)
[(1aS,6bR)-octahydrocyclopropa[a]pyrrolizin-6a-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1aS,6bR)-octahydrocyclopropa[a]pyrrolizin-6a-yl]methanol is a complex organic compound characterized by its unique cyclopropane and pyrrolizine ring structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1aS,6bR)-octahydrocyclopropa[a]pyrrolizin-6a-yl]methanol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
[(1aS,6bR)-octahydrocyclopropa[a]pyrrolizin-6a-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions involving this compound are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels. The choice of reagents and solvents is crucial to achieving the desired reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions typically produce reduced forms of the compound.
Scientific Research Applications
[(1aS,6bR)-octahydrocyclopropa[a]pyrrolizin-6a-yl]methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [(1aS,6bR)-octahydrocyclopropa[a]pyrrolizin-6a-yl]methanol involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, it may inhibit certain enzymes or modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
[(1aS,6bR)-octahydrocyclopropa[a]pyrrolizin-6a-yl]methanol can be compared with other similar compounds, such as:
Cyclopropane derivatives: These compounds share the cyclopropane ring structure and may have similar reactivity and applications.
Pyrrolizine derivatives: These compounds contain the pyrrolizine ring and are studied for their biological activities and potential therapeutic uses.
The uniqueness of this compound lies in its combined cyclopropane and pyrrolizine structures, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H15NO |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
[(2R,4S)-6-azatricyclo[4.3.0.02,4]nonan-1-yl]methanol |
InChI |
InChI=1S/C9H15NO/c11-6-9-2-1-3-10(9)5-7-4-8(7)9/h7-8,11H,1-6H2/t7-,8-,9?/m1/s1 |
InChI Key |
IDXKJRQMYZLFAY-ZAZKALAHSA-N |
Isomeric SMILES |
C1CC2([C@@H]3C[C@@H]3CN2C1)CO |
Canonical SMILES |
C1CC2(C3CC3CN2C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


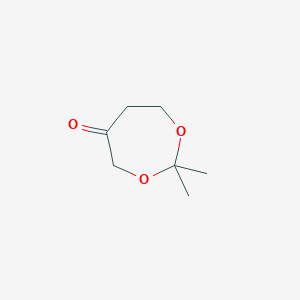
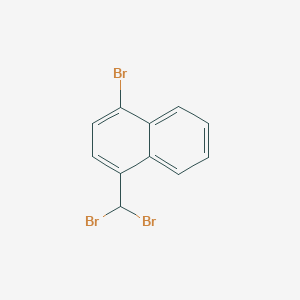
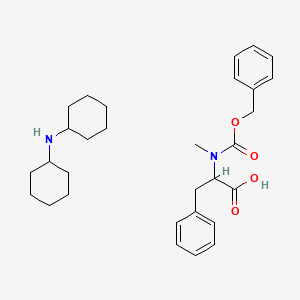

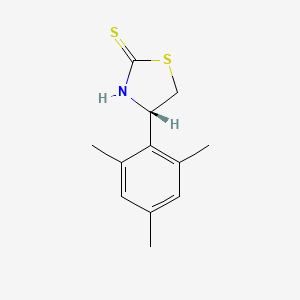

![4-methyl-1-(1-methyl-1H-pyrazol-4-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13901290.png)


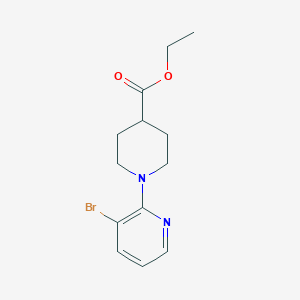
![(1S)-1-[3-fluoro-5-[6-(trifluoromethyl)pyridin-2-yl]pyridin-2-yl]ethanamine](/img/structure/B13901315.png)
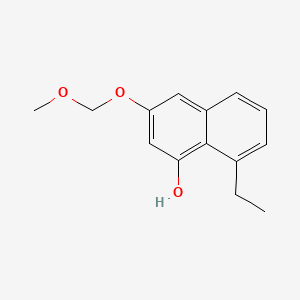

![1-[(4S)-2-sulfanylidene-4-(2,4,6-trimethylphenyl)-1,3-thiazolidin-3-yl]ethanone](/img/structure/B13901338.png)
